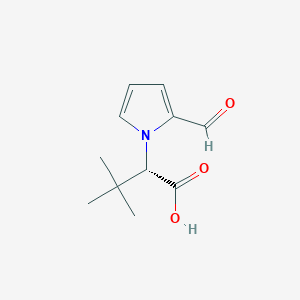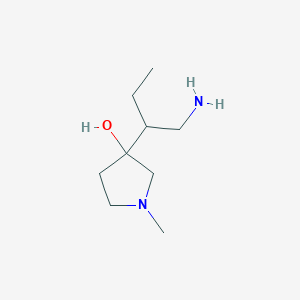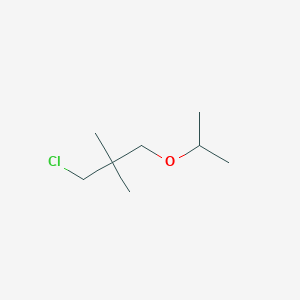
6-Bromo-7,8-dichloro-N4-methylquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7,8-dichloro-N4-methylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. The process often includes halogenation, amination, and methylation reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. The process may include optimization of reaction conditions, use of catalysts, and implementation of purification techniques to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7,8-dichloro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-7,8-dichloro-N4-methylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-7,8-dichloro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4-chloro-6-methylquinoline: A similar halogenated quinoline derivative with different substitution patterns.
6-Bromo-5,7-difluoro-N4-methylquinoline-3,4-diamine: Another quinoline derivative with fluorine substitutions.
Uniqueness
6-Bromo-7,8-dichloro-N4-methylquinoline-3,4-diamine is unique due to its specific halogenation pattern and methylation, which confer distinct chemical and biological properties. These unique features make it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C10H8BrCl2N3 |
|---|---|
Molekulargewicht |
321.00 g/mol |
IUPAC-Name |
6-bromo-7,8-dichloro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H8BrCl2N3/c1-15-9-4-2-5(11)7(12)8(13)10(4)16-3-6(9)14/h2-3H,14H2,1H3,(H,15,16) |
InChI-Schlüssel |
YXWGIQLWMXRKAT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC2=C(C(=C(C=C21)Br)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13225855.png)






![4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13225897.png)



![[1-(Chloromethyl)cyclopentyl]benzene](/img/structure/B13225932.png)
